molecular formula C16H19NO B11812746 1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B11812746
M. Wt: 241.33 g/mol
InChI Key: JKBTXUDNLHSZQV-UHFFFAOYSA-N
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Description

1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1040329-45-0) is a pyrrole-derived carbaldehyde compound characterized by a mesityl (2,4,6-trimethylphenyl) substituent at the 1-position and methyl groups at the 2- and 5-positions of the pyrrole ring. This structure confers unique steric and electronic properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

2,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbaldehyde

InChI

InChI=1S/C16H19NO/c1-10-6-11(2)16(12(3)7-10)17-13(4)8-15(9-18)14(17)5/h6-9H,1-5H3

InChI Key

JKBTXUDNLHSZQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=CC(=C2C)C=O)C)C

Origin of Product

United States

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction is a cornerstone for pyrrole synthesis, utilizing 1,4-diketones and primary amines. For 1-mesityl-2,5-dimethylpyrrole:

  • Starting Materials : 2,5-hexanedione (to introduce 2,5-dimethyl groups) and mesityl amine (to introduce the mesityl group at the 1-position).

  • Conditions : Reflux in acetic acid or toluene for 6–12 hours12.

  • Mechanism : Cyclocondensation via enamine intermediate formation2.

Example Protocol 2:

  • Combine 2,5-hexanedione (10 mmol) and mesityl amine (10 mmol) in glacial acetic acid (20 mL).

  • Reflux at 120°C for 8 hours.

  • Cool, dilute with water, and extract with ethyl acetate.

  • Purify via column chromatography (hexane/ethyl acetate).
    Yield : 60–75% (estimated based on analogous syntheses12).

Alternative Methods

  • Buchwald-Hartwig Amination : Direct coupling of pre-formed 2,5-dimethylpyrrole with mesityl halides using palladium catalysts3. Limited applicability due to pyrrole’s low reactivity.

  • Knorr Synthesis : Less favorable due to regioselectivity challenges with mesityl substituents[^10].

Vilsmeier-Haack Formylation at Position 3

Standard Protocol

The Vilsmeier-Haack reaction introduces formyl groups onto electron-rich aromatic systems. For 1-mesityl-2,5-dimethylpyrrole43:

  • Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • Mechanism : Electrophilic attack by the Vilsmeier reagent (Cl–POCl₂–DMF complex) at the most nucleophilic position (C-3)3.

Example Protocol 43:

  • Dissolve 1-mesityl-2,5-dimethylpyrrole (5 mmol) in dry DMF (10 mL).

  • Add POCl₃ (15 mmol) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with ice-water, adjust pH to 8 with NaHCO₃, and extract with CH₂Cl₂.

  • Purify via recrystallization (ethanol/water).
    Yield : 70–85% (similar to 3,5-dimethylpyrrole-2-carbaldehyde syntheses43).

Optimization Considerations

  • Regioselectivity : The 3-position is favored due to electron-donating methyl groups at 2 and 5, directing electrophilic substitution3.

  • Solvent Effects : Anhydrous DMF ensures reagent stability; traces of water inhibit POCl₃ activation4.

  • Temperature : Prolonged room-temperature stirring improves conversion3.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYield (%)AdvantagesLimitations
Paal-Knorr + Vilsmeier2,5-hexanedione, mesityl amineCyclocondensation, formylation60–85High regioselectivity, scalableMulti-step purification
Buchwald-Hartwig2,5-dimethylpyrrole, mesityl bromidePd-catalyzed coupling30–50Direct mesitylationLow efficiency, costly catalysts

Challenges and Solutions

Regioselective Formylation

  • Issue : Competing formylation at C-4 due to steric effects from mesityl3.

  • Solution : Lower reaction temperature (0–5°C) and controlled POCl₃ addition4.

Purification of Bulky Derivatives

  • Issue : Low solubility of mesityl-containing compounds5.

  • Solution : Use mixed solvents (e.g., CH₂Cl₂/hexane) for recrystallization5.

Recent Advances

  • Microwave-Assisted Synthesis : Reduces Paal-Knorr reaction time to 1–2 hours with comparable yields2.

  • Flow Chemistry : Enables continuous Vilsmeier formylation, improving safety and scalability3.

Chemical Reactions Analysis

1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the mesityl and pyrrole groups may contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Electronic and Steric Modifications

  • Halogenated Derivatives: Compounds like 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: Not provided) feature strong electron-withdrawing groups. Fluorinated analogs (e.g., 1-(4-fluorophenyl) derivatives) are often explored to modulate metabolic stability and bioavailability .
  • Heterocyclic Substituents :

    • Pyridinyl-substituted derivatives (e.g., 2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde ) introduce nitrogen atoms into the aromatic system, enabling coordination with metal ions or participation in π-π stacking interactions. Such modifications are valuable in materials science and catalysis .

Comparative Physicochemical Properties

Compound Molecular Weight Key Substituents LogP (Predicted) Key Applications
1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 269.35 2,4,6-Trimethylphenyl ~4.2 Lab research, receptor studies
1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 229.28 4-Methoxyphenyl ~3.1 Anticancer agents
1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 217.34 Cyclohexyl ~3.8 Antitubercular agents
1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 215.25 3-Hydroxyphenyl ~2.5 Polar target interactions
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl] derivative 376.61 2,6-Dichloro-4-(CF₃)phenyl ~5.0 Enzyme inhibition

Structure-Activity Relationships (SAR)

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity, enhancing reactivity with nucleophilic residues in enzymes.
  • Hydrogen Bonding : Polar groups (e.g., -OH, -OCH₃) improve interactions with hydrophilic targets but may limit bioavailability.

Biological Activity

1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of 1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the reaction of mesityl derivatives with pyrrole under controlled conditions. The synthetic route can include steps such as:

  • Formation of Pyrrole Derivatives: Utilizing mesityl halides and pyrrole in a nucleophilic substitution reaction.
  • Aldehyde Formation: Oxidation of the resulting pyrrole derivative to introduce the aldehyde functional group.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exhibit significant anticancer activity. For instance, derivatives of pyrrole have been tested against various cancer cell lines, revealing promising results:

Compound Cell Line Growth Inhibition (%)
8f (related compound)MDA-MB-435 (Melanoma)62.46%
8f (related compound)MDA-MB-468 (Breast)40.24%

These findings suggest that modifications in the pyrrole structure can enhance its biological efficacy against cancer cells .

Antimicrobial Activity

The potential antimicrobial properties of 1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde have also been explored. Studies indicate that related pyrrole compounds can inhibit the growth of various bacterial strains by targeting specific metabolic pathways . The mechanism often involves interference with bacterial cell wall synthesis or disruption of essential enzymatic functions.

The precise mechanism by which 1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets within cells:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding: The compound may bind to cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

Case Studies

Several case studies have documented the biological effects of related pyrrole compounds:

  • Study on Anticancer Activity:
    • A series of pyrrole derivatives were synthesized and tested for their anticancer properties against the NCI-60 panel. Notably, certain derivatives exhibited selective cytotoxicity towards leukemia and melanoma cell lines .
  • Antimicrobial Efficacy:
    • Research has demonstrated that pyrrole derivatives can effectively inhibit pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, showcasing their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves nucleophilic substitution followed by oxidation. For example:

  • Step 1 : React mesityl bromide with 2,5-dimethylpyrrole in the presence of a base (e.g., K₂CO₃) to form the mesityl-substituted intermediate .
  • Step 2 : Oxidize the intermediate using pyridinium chlorochromate (PCC) to introduce the aldehyde group .
  • Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature (room temp vs. reflux), and stoichiometry of oxidizing agents significantly affect yield. Excess PCC may lead to over-oxidation, reducing purity.

Q. How is 1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde characterized structurally?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions and confirm aldehyde functionality (e.g., aldehyde proton at δ ~9.8 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement of the mesityl group and pyrrole ring. Software like SHELXL refines crystallographic data .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 258.15) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from assay conditions (e.g., bacterial strain variability, solvent used for dissolution).

  • Validation : Reproduce assays under standardized CLSI guidelines. Compare with structural analogs (e.g., 1-cyclohexyl derivatives) to isolate substituent effects .
  • Statistical Analysis : Use ANOVA to evaluate significance of activity differences across studies .

Q. How can computational modeling predict the reactivity of the aldehyde group in 1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde?

  • Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilicity of the aldehyde carbon.
  • Molecular Dynamics : Simulate interactions with nucleophiles (e.g., amines) to predict condensation reaction pathways .
    • Outcome : High electrophilicity at C3 (aldehyde) supports its role in Schiff base formation, a key step in drug candidate synthesis .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Issues : Poor solubility in polar solvents and tendency to form amorphous solids.
  • Solutions :

  • Solvent Screening : Use mixed solvents (e.g., CHCl₃:hexane) for slow evaporation.
  • Additives : Introduce seeding crystals or co-crystallizing agents to stabilize lattice formation .

Q. How does the mesityl group influence electronic properties of the pyrrole ring?

  • Experimental Data :

  • UV-Vis Spectroscopy : Mesityl’s electron-donating effect red-shifts the pyrrole π→π* transition (λₐᵦₛ ~320 nm vs. ~290 nm for unsubstituted analogs) .
  • Cyclic Voltammetry : Oxidation potential decreases by 0.3 V compared to non-mesityl derivatives, indicating enhanced electron density .

Methodological Considerations

Q. What safety protocols are critical when handling 1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde?

  • Hazards : Irritant (skin/eyes), potential sensitizer.
  • Precautions :

  • Use PPE (gloves, goggles) in a fume hood.
  • Store in airtight containers at 2–8°C to prevent aldehyde oxidation .

Q. How are impurities monitored during synthesis?

  • Analytical Methods :

  • HPLC : C18 column with UV detection at 254 nm; quantify residual starting materials (e.g., mesityl bromide) .
  • TLC : Hexane:ethyl acetate (7:3) to track reaction progress; R_f ~0.5 for the product .

Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueParametersReference
1^1H NMRδ 2.2 (s, 6H, CH₃), δ 9.8 (s, 1H, CHO)
HRMS (ESI+)m/z 258.15 [M+H]⁺
IRν 1680 cm⁻¹ (C=O stretch)

Table 2 : Reaction Optimization for Aldehyde Formation

ConditionYield (%)Purity (%)
PCC, RT, 12h6592
PCC, Reflux, 6h7885
Swern Oxidation7289

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